

Application Notes and Protocols for In Vivo Studies with TAS2940

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For Researchers, Scientists, and Drug Development Professionals

Introduction

TAS2940 is an orally bioavailable, irreversible pan-ERBB inhibitor that demonstrates potent activity against tumors with HER2 and EGFR aberrations.[1][2] Its notable brain penetrability makes it a promising candidate for the treatment of primary brain tumors and metastases.[3][4] [5] Preclinical studies have shown that TAS2940 effectively inhibits tumor growth in various xenograft models, including those with HER2 amplification, HER2/EGFR exon 20 insertions, and EGFRvIII mutations.[1][3][4] This document provides detailed application notes and protocols for conducting in vivo studies with TAS2940, based on currently available preclinical data.

Data Presentation Pharmacokinetics of TAS2940 in Mice

The pharmacokinetic profile of **TAS2940** has been evaluated in male BALB/cAJcl-nu/nu mice following single and multiple oral administrations. The tables below summarize the key pharmacokinetic parameters.

Table 1: Pharmacokinetic Parameters of **TAS2940** After a Single Oral Administration in BALB/cAJcl-nu/nu Mice.[1]



Dose (mg/kg)	Tmax (h)	Apparent T1/2 (h)	Cmax (ng/mL)	AUClast (ng·h/mL)
6.25	0.33 ± 0.14	2.15 ± 2.15	297 ± 110	797 ± 359
12.5	0.50 ± 0.00	2.05 ± 0.52	643 ± 151	2040 ± 426
25.0	0.75 ± 0.25	2.47 ± 0.44	1340 ± 321	4870 ± 1080

Table 2: Pharmacokinetic Parameters of **TAS2940** After Multiple Oral Administrations for 7 Days in BALB/cAJcl-nu/nu Mice.[1]

Dose (mg/kg)	Tmax (h)	Apparent T1/2 (h)	Cmax (ng/mL)	AUClast (ng·h/mL)
6.25	0.50 ± 0.00	2.87 ± 0.81	448 ± 50	1480 ± 229
12.5	0.50 ± 0.00	2.91 ± 0.41	896 ± 123	3290 ± 399
25.0	0.50 ± 0.00	3.12 ± 0.41	2010 ± 245	8110 ± 1210

In Vivo Efficacy of TAS2940 in Xenograft Models

TAS2940 has demonstrated dose-dependent antitumor activity in various subcutaneous xenograft models.

Table 3: Summary of In Vivo Efficacy Studies with TAS2940.



Cell Line	Tumor Type	Mouse Strain	Dosing Regimen	Outcome
NCI-N87	Gastric Cancer (HER2 amplification)	BALB/cAJcl- nu/nu	12.5 mg/kg, p.o., once daily for 14 days	Significant tumor regression.[1]
MCF10A_HER2/i nsYVMA_v	Breast Cancer (HER2 exon 20 insertion)	BALB/cAJcl- nu/nu	3.1-25 mg/kg, p.o., once daily for 14 days	Dose-dependent tumor growth inhibition.[1]
NCI-H1975 EGFR D770_N771insS VD	Non-Small Cell Lung Cancer (EGFR exon 20 insertion)	BALB/cAJcl- nu/nu	3.1-25 mg/kg, p.o., once daily for 14 days	Dose-dependent tumor growth inhibition.[1]
PDX35	Glioblastoma (EGFRvIII mutation)	BALB/cAJcl- nu/nu	3.1-25 mg/kg, p.o., once daily for 11 days	Dose-dependent tumor growth inhibition.

Experimental Protocols In Vivo Efficacy Study in Subcutaneous Xenograft Models

This protocol describes a general procedure for evaluating the antitumor efficacy of **TAS2940** in mice bearing subcutaneous xenografts.

- 1. Animal Models and Husbandry:
- Species: Male BALB/cAJcl-nu/nu mice, 6 weeks old.[1]
- Housing: House animals in sterile, filter-topped cages with access to autoclaved food and water ad libitum. Maintain a 12-hour light/dark cycle.
- 2. Cell Culture and Tumor Implantation:
- Cell Lines: NCI-N87, MCF10A_HER2/insYVMA_v, NCI-H1975 EGFR D770_N771insSVD, or other relevant cell lines.[1]



- Implantation:
 - Harvest cells during the logarithmic growth phase.
 - Resuspend cells in an appropriate buffer (e.g., PBS or a 1:1 mixture of PBS and Matrigel).
 [1]
 - Subcutaneously inject 8 x 10⁶ cells per mouse into the flank.
 - For patient-derived xenografts (PDX), implant a tumor fragment (approximately 8 mm³)
 subcutaneously.[1]
- 3. TAS2940 Formulation and Administration:
- Formulation: Prepare TAS2940 in a vehicle solution of 0.5% w/v Hydroxypropyl Methylcellulose (HPMC).[1]
- Administration: Administer TAS2940 orally (p.o.) once daily.[1]
- Dosage: Use a dose range of 3.1 to 25 mg/kg. A dose of 12.5 mg/kg has been shown to induce significant tumor regression.[1]
- 4. Study Endpoints and Monitoring:
- Tumor Volume: Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²) / 2.
- Body Weight: Monitor body weight twice weekly as an indicator of general health and toxicity.
- Survival: For intracranial models, monitor survival.[3][4]
- Pharmacodynamic Markers: At the end of the study, tumors can be excised to analyze target engagement, such as the phosphorylation status of HER2, HER3, AKT, and ERK via Western blot or immunohistochemistry.[1]

Pharmacokinetic Analysis

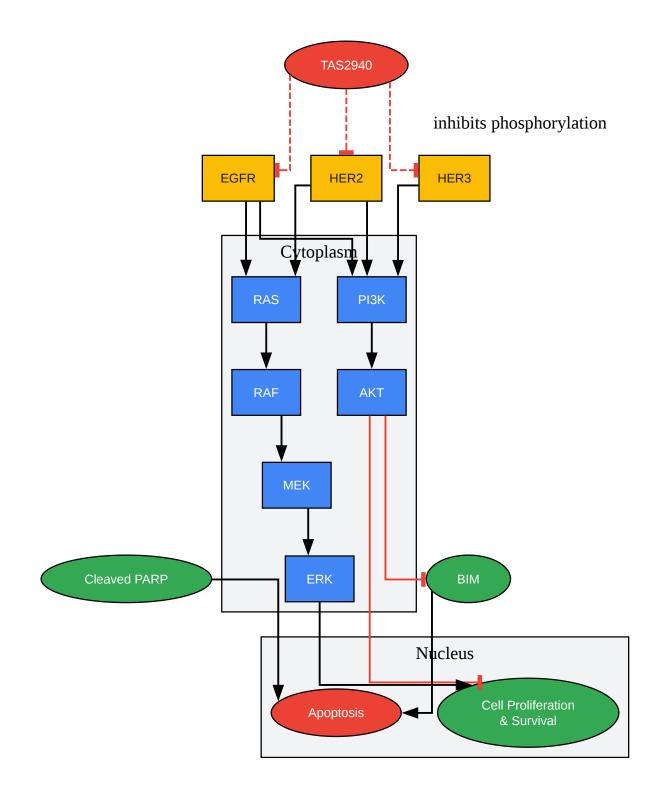


This protocol outlines the procedure for assessing the pharmacokinetic properties of **TAS2940** in mice.

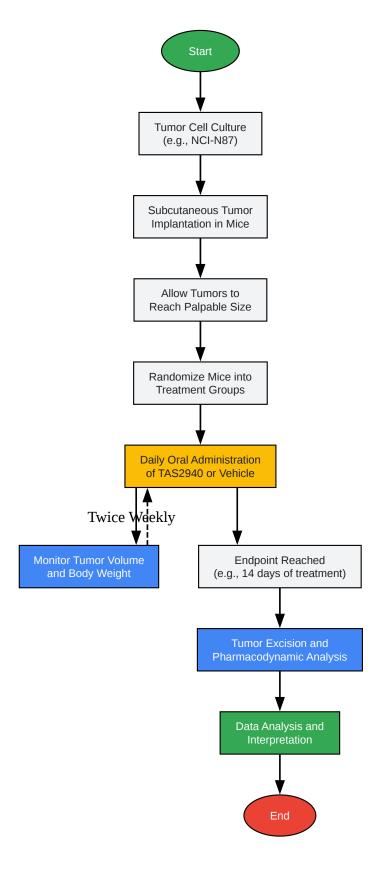
- 1. Animal Model and Dosing:
- Species: Male BALB/cAJcl-nu/nu mice.[1]
- Dosing: Administer TAS2940 orally at doses of 6.25, 12.5, and 25.0 mg/kg.[1]
- 2. Sample Collection:
- Blood Collection: Collect blood samples via retro-orbital sinus or other appropriate methods at predefined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, and 24 hours post-dose).[1]
- Plasma Preparation: Collect blood in tubes containing an anticoagulant (e.g., heparin). Centrifuge the blood samples to separate the plasma.[1]
- 3. Sample Analysis:
- Sample Preparation: Deproteinize plasma samples using a suitable organic solvent (e.g., ethanol) containing an internal standard.[1]
- Analytical Method: Analyze the concentration of TAS2940 in the plasma samples using a validated LC-MS/MS method.
- 4. Data Analysis:
- Calculate key pharmacokinetic parameters such as Tmax, Cmax, T1/2, and AUC using appropriate software.

Mandatory Visualization Signaling Pathway of TAS2940









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